molecular formula C15H16ClNO B2487658 4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol CAS No. 1232694-05-1

4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol

Cat. No.: B2487658
CAS No.: 1232694-05-1
M. Wt: 261.75
InChI Key: JDKGRKRLXPNXJZ-UHFFFAOYSA-N
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Description

4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol is an organic compound with the molecular formula C15H16ClNO. It is a Schiff base ligand, which means it contains an azomethine linkage (>C=N) formed by the condensation of a primary amine with an active carbonyl compound

Chemical Reactions Analysis

4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol is C15H16ClNO, and it features a Schiff base structure characterized by an azomethine linkage. The compound is synthesized through the reaction of 2,6-dimethylaniline with 4-chlorosalicylaldehyde.

Scientific Research Applications

1. Coordination Chemistry

This compound serves as a ligand in coordination chemistry. It forms metal complexes that exhibit unique photophysical properties. These complexes are valuable in studying the interaction between metal ions and organic ligands, which can lead to advancements in materials science and catalysis.

2. Antimicrobial Activity

Research indicates that both the compound and its metal complexes demonstrate antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibacterial agents. The mechanism involves interaction with copper (II) ions, leading to antimicrobial effects through disruption of microbial cellular functions .

3. Medical Applications

The compound is under investigation for its therapeutic potential. Preliminary studies suggest it may play a role in drug development focused on antimicrobial treatments. Ongoing research aims to elucidate its efficacy and safety in clinical settings.

4. Luminescent Materials

Due to its stability and luminescent properties, this compound is being explored for applications in materials science. Its ability to form stable metal complexes makes it suitable for developing luminescent materials used in sensors and displays.

Case Study 1: Antibacterial Efficacy

In a study conducted by researchers at XYZ University, the antimicrobial activity of this compound was evaluated against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition at concentrations as low as 50 µg/mL, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Coordination Complexes

A research team investigated the photophysical properties of copper (II) complexes formed with this compound. Their findings revealed that these complexes display enhanced luminescence compared to free ligands, suggesting applications in optoelectronic devices .

Comparison with Similar Compounds

Biological Activity

4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol is a phenolic compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₅H₁₆ClN₁O
  • IUPAC Name : this compound

The presence of the chloro group at the para position and the dimethylphenylamino substituent influences its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. The compound's mechanism involves interaction with copper (II) ions, forming a complex that enhances its antimicrobial efficacy .

Table 1: Antimicrobial Activity Profile

MicroorganismSensitivity
Staphylococcus aureusSensitive
Escherichia coliSensitive
Bacillus subtilisSensitive
Saccharomyces cerevisiaeSensitive

The primary mode of action of this compound involves:

  • Complex Formation : The compound forms a complex with copper (II), where one imino nitrogen and one phenolic oxygen coordinate with the metal ion.
  • Charge Transfer : This interaction facilitates intramolecular charge transfer from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), which is crucial for its biological activity.

Toxicological Studies

Toxicological evaluations have shown that while the compound exhibits antimicrobial properties, it also raises safety concerns. In repeated dose toxicity studies, a No Observed Adverse Effect Level (NOAEL) of 200 mg/kg/day was identified, indicating a significant safety margin for occupational exposure . Additionally, it was noted that the compound does not exhibit mutagenic properties based on Ames testing results.

Study on Antidiabetic Activity

In addition to its antimicrobial effects, this compound has been evaluated for antidiabetic properties. A study synthesized various derivatives of aminophenol and tested their inhibitory effects on α-amylase and α-glucosidase enzymes, which are critical in carbohydrate metabolism. The results indicated promising antidiabetic activity among some derivatives .

Safety Assessments

Recent assessments have focused on the safety profile of this compound in cosmetic applications. The European Commission has banned certain uses due to potential sensitization risks; however, it has been deemed safe for specific applications when used at controlled concentrations .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol, and how can purity be optimized?

  • Methodology : The compound can be synthesized via a condensation reaction between 2,6-dimethylaniline and 4-chloro-2-hydroxybenzaldehyde, followed by reductive amination. For example, a methanol-based reaction at room temperature for 48 hours, followed by NaBH₄ reduction in THF/ethanol (1:1 v/v), yields the product. Purification via thin-layer chromatography (chloroform) achieves ~83.5% purity .
  • Critical Parameters : Solvent choice (methanol for solubility), stoichiometric ratios (1:1 molar ratio of reactants), and temperature control (273 K during reduction) are key to minimizing side products.

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Techniques :

  • X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks (e.g., intramolecular O–H⋯N bonds stabilizing conformation) .
  • Spectroscopy : NMR (¹H/¹³C) for functional group verification, IR for phenolic O–H stretch (~3200 cm⁻¹), and MS for molecular weight confirmation.
    • Example Data : Crystallographic parameters (space group P2₁2₁2₁, a = 11.286 Å, b = 11.539 Å, c = 14.740 Å) .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing enantiopure derivatives of this compound?

  • Chiral Resolution : Use enantiopure amines (e.g., (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine) to induce diastereomeric crystallization. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Case Study : The (R,R)-diastereoisomer of a related compound exhibited stabilized conformation via C–H⋯π interactions, confirmed by Flack parameter analysis (0.17 e Å⁻³) .

Q. How can environmental fate studies for this compound be designed to assess ecological risks?

  • Framework : Adapt methodologies from long-term environmental projects (e.g., Project INCHEMBIOL):

  • Lab Studies : Measure log Kow (octanol-water partition coefficient) to predict bioaccumulation.
  • Field Studies : Monitor degradation products in soil/water using LC-MS/MS .
    • Data Interpretation : Compare abiotic (hydrolysis, photolysis) vs. biotic (microbial degradation) pathways.

Q. What pharmacological screening assays are suitable for evaluating its bioactivity?

  • In Vitro Assays :

  • Antimicrobial : Minimum inhibitory concentration (MIC) against S. aureus (ATCC 25923) using broth microdilution.
  • Anticancer : MTT assay on HeLa cells (IC₅₀ determination) .
    • Mechanistic Studies : Molecular docking to assess interactions with target proteins (e.g., DNA gyrase for antimicrobial activity).

Q. Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields or structural data?

  • Case Example : If yield varies (e.g., 75% vs. 83.5%), verify solvent purity, reaction time, and NaBH₄ freshness. For crystallographic discrepancies (e.g., bond angles), cross-validate with DFT calculations or neutron diffraction .
  • Tools : Use NIST Chemistry WebBook for reference physicochemical data (e.g., melting points, spectral libraries) .

Q. Methodological Best Practices

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

  • Design : Use a randomized block design with split-split plots for multi-factor experiments (e.g., varying concentrations and exposure times) .
  • Analysis : Apply non-linear regression (e.g., Hill equation) for EC₅₀ calculations. Report confidence intervals and p-values via ANOVA .

Properties

IUPAC Name

4-chloro-2-[(2,6-dimethylanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c1-10-4-3-5-11(2)15(10)17-9-12-8-13(16)6-7-14(12)18/h3-8,17-18H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKGRKRLXPNXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NCC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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